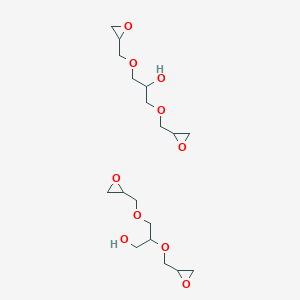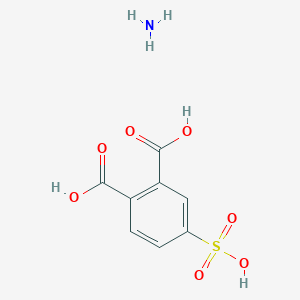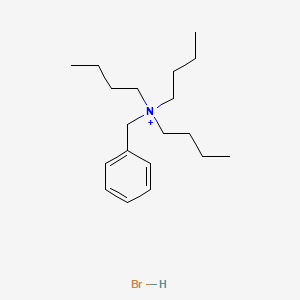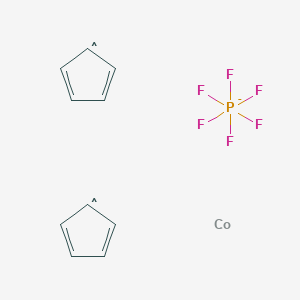
Zirconium(IV)carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a compound of zirconium, a transition metal known for its high corrosion resistance and strength. Zirconium(IV) carbonate is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium(IV) carbonate can be synthesized through several methods. One common method involves the reaction of zirconium oxychloride with ammonium carbonate. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of zirconium(IV) carbonate and ammonium chloride as a byproduct .
Industrial Production Methods
In industrial settings, zirconium(IV) carbonate is often produced using a wet oxidation process. This involves the reaction of zirconium salts with carbonates under controlled conditions to ensure high purity and yield . The process may include steps such as filtration, drying, and calcination to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Zirconium(IV) carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide (zirconia), a highly stable and refractory material.
Reduction: Under certain conditions, zirconium(IV) carbonate can be reduced to lower oxidation states of zirconium.
Substitution: It can participate in substitution reactions where carbonate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(IV) carbonate include acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide). The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving zirconium(IV) carbonate include zirconium dioxide, zirconium hydroxide, and various zirconium salts depending on the reagents used .
Scientific Research Applications
Zirconium(IV) carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which zirconium(IV) carbonate exerts its effects varies depending on the application. In catalysis, it acts as a Lewis acid, facilitating various organic transformations by stabilizing reaction intermediates . In biomedical applications, zirconium-based nanomaterials interact with biological molecules through surface adsorption and ion exchange, leading to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Zirconium dioxide (zirconia): A highly stable and refractory material used in ceramics and coatings.
Zirconium oxychloride: Used as a precursor for other zirconium compounds and in water treatment.
Zirconium sulfate: Employed in tanning leather and as a chemical intermediate.
Uniqueness
Zirconium(IV) carbonate is unique due to its solubility in ammonium carbonate and organic acids, which allows for specific applications in catalysis and material synthesis. Its ability to form stable complexes with various ligands also makes it versatile in different chemical reactions .
Properties
Molecular Formula |
CH16O10Zr3 |
|---|---|
Molecular Weight |
461.80 g/mol |
IUPAC Name |
carbonic acid;zirconium;heptahydrate |
InChI |
InChI=1S/CH2O3.7H2O.3Zr/c2-1(3)4;;;;;;;;;;/h(H2,2,3,4);7*1H2;;; |
InChI Key |
ATOBHHXNLBEYRE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)O.O.O.O.O.O.O.O.[Zr].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)



![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)


![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)

